molecular formula C11H15NO2 B12485054 N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine

N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine

Cat. No.: B12485054
M. Wt: 193.24 g/mol
InChI Key: QTKPGQSCJWTLEU-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-11(12-13)9-5-7-10(8-6-9)14-4-2/h5-8,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKPGQSCJWTLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine can be synthesized through a Schiff base reaction. This involves the condensation of an aldehyde or ketone with a primary amine or hydroxylamine. In this case, the reaction between 1-(4-ethoxyphenyl)propan-1-one and hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction can yield amines or hydroxylamines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxyphenyl)propylidene]hydroxylamine
  • N-[1-(4-chlorophenyl)propylidene]hydroxylamine
  • N-[1-(4-bromophenyl)propylidene]hydroxylamine

Uniqueness

N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties.

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